

m-PEG17-NHS ester molecular weight and formula

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Compound of Interest

Compound Name: *m*-PEG17-NHS ester

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In-Depth Technical Guide: m-PEG17-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of **m-PEG17-NHS ester**, a heterobifunctional crosslinker crucial in bioconjugation and drug development.

Core Properties of m-PEG17-NHS Ester

m-PEG17-NHS ester is a polyethylene glycol (PEG) derivative containing a methoxy-terminated PEG chain of 17 ethylene glycol units and an N-hydroxysuccinimide (NHS) ester functional group. The PEG chain imparts hydrophilicity and biocompatibility, while the NHS ester allows for covalent conjugation to primary amines on biomolecules.

Physicochemical Data

Property	Value	References
Molecular Formula	C ₄₀ H ₇₅ NO ₂₁	[1][2][3]
Molecular Weight	~906.03 g/mol	[2][3][4]
Purity	Typically ≥95%	[3]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, and water	[5][6]

Applications in Bioconjugation and Drug Development

The primary application of **m-PEG17-NHS ester** is the PEGylation of proteins, peptides, oligonucleotides, and other biomolecules.[1] This process can enhance the therapeutic properties of biomolecules by:

- Increasing solubility and stability: The hydrophilic PEG chain can improve the solubility of hydrophobic molecules in aqueous solutions and protect them from enzymatic degradation. [1]
- Reducing immunogenicity: The PEG chain can shield antigenic sites on a protein, reducing its potential to elicit an immune response.
- Prolonging circulation half-life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, leading to a longer in vivo half-life.

A significant and emerging application of **m-PEG17-NHS ester** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][7] The **m-PEG17-NHS ester** can be used as a linker to connect the target-binding ligand and the E3 ligase ligand in a PROTAC molecule.

Experimental Protocol: Protein Labeling with m-PEG17-NHS Ester

This protocol provides a general procedure for conjugating **m-PEG17-NHS ester** to a protein containing primary amines (e.g., lysine residues). The protocol may require optimization for specific proteins and desired degrees of labeling.

Materials

- **m-PEG17-NHS ester**
- Protein of interest
- Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1][8] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[5]
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]
- Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine[8]
- Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)[4]

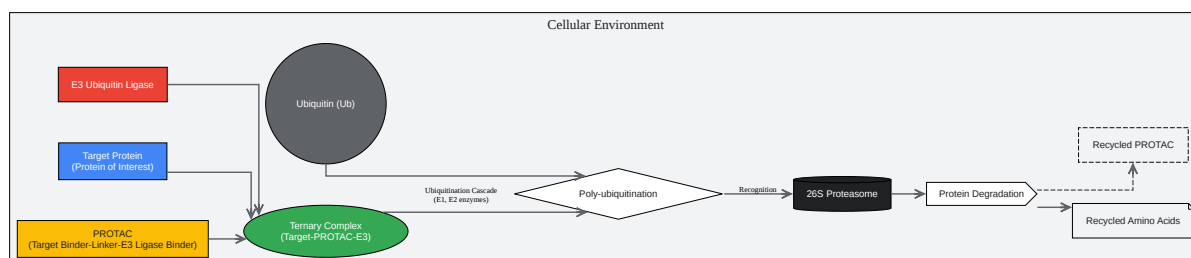
Procedure

- Protein Preparation:
 - Dissolve the protein of interest in the Reaction Buffer to a concentration of 1-10 mg/mL.[8]
 - If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using dialysis or a desalting column.
- **m-PEG17-NHS Ester** Solution Preparation:
 - Immediately before use, prepare a stock solution of **m-PEG17-NHS ester** in anhydrous DMSO or DMF.[8] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[8]

- The concentration of the stock solution will depend on the desired molar excess of the reagent over the protein. A 10-20 fold molar excess is a common starting point.[\[9\]](#)
- Conjugation Reaction:
 - Slowly add the calculated volume of the **m-PEG17-NHS ester** stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[\[6\]](#)
 - Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[\[4\]](#)[\[8\]](#)
Protect from light if the protein or other components are light-sensitive.
- Quenching the Reaction (Optional):
 - To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. This will react with any unreacted **m-PEG17-NHS ester**.[\[8\]](#)
 - Incubate for 30 minutes at room temperature.
- Purification of the PEGylated Protein:
 - Remove unreacted **m-PEG17-NHS ester** and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.[\[4\]](#)
- Characterization and Storage:
 - Characterize the extent of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
 - Store the purified PEGylated protein under conditions appropriate for the unmodified protein.

PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the general mechanism of action for a PROTAC, a key application for linkers like **m-PEG17-NHS ester**.



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Caption: Workflow of PROTAC-mediated protein degradation.

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